Ferronord

Description

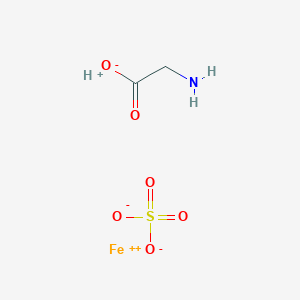

The exact mass of the compound Ferrosanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferrous Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

17169-60-7 |

|---|---|

Molecular Formula |

C2H5FeNO6S |

Molecular Weight |

226.98 g/mol |

IUPAC Name |

2-aminoacetate;hydrogen sulfate;iron(2+) |

InChI |

InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2 |

InChI Key |

ZITFTYGHYGPDAV-UHFFFAOYSA-L |

SMILES |

[H+].C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(C(=O)[O-])N.OS(=O)(=O)[O-].[Fe+2] |

Synonyms |

ferroglycine sulfate complex Orferon |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Iron Deficiency Anemia: A Technical Guide to the Mechanism of Action of Iron(III)-Hydroxide Polymaltose Complex (Ferronord)

A Historical Note on the Formulation of Ferronord: The brand name "this compound" has historically been associated with ferroglycine sulfate, a chelated iron compound.[1][2][3][4] However, contemporary formulations for the treatment of iron deficiency anemia often utilize iron(III)-hydroxide polymaltose complex. This guide will focus on the mechanism of action of this modern, non-ionic iron preparation.

Introduction to Iron(III)-Hydroxide Polymaltose Complex

Iron deficiency anemia is a global health concern characterized by a decrease in the number of red blood cells or the amount of hemoglobin in the blood due to insufficient iron. Iron(III)-hydroxide polymaltose complex (IPC), the active ingredient in modern this compound formulations, represents a significant advancement in oral iron therapy. It is a macromolecular complex composed of a polynuclear iron(III)-hydroxide core stabilized by a polymaltose ligand.[3][5] This structure is designed to facilitate controlled iron absorption and improve tolerability compared to traditional ferrous iron salts.[5][6]

Core Mechanism of Action

The therapeutic efficacy of IPC in treating iron deficiency anemia stems from its unique mechanism of absorption and subsequent physiological integration. Unlike ferrous salts, which are absorbed via a passive, concentration-dependent pathway, IPC utilizes a controlled and active absorption process.

Intestinal Absorption: A Regulated Pathway

The absorption of iron from IPC occurs predominantly in the duodenum and jejunum of the small intestine.[5] The process is not one of simple diffusion but rather a regulated, active mechanism that mimics the natural absorption of dietary non-heme iron.

Proposed Intestinal Absorption Workflow:

Caption: Proposed intestinal absorption of Iron(III)-Hydroxide Polymaltose Complex.

The iron from the complex is taken up by the enterocytes. A significant portion of the absorbed iron is temporarily stored within the enterocyte as ferritin.[7] The iron is then exported from the enterocyte into the bloodstream via the transmembrane protein ferroportin. This export is coupled with the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) by the enzyme hephaestin, a necessary step for its binding to transferrin.[8]

Systemic Transport and Utilization

Once in the bloodstream, the ferric iron is bound to transferrin, the primary iron-transporting protein.[7] This iron-transferrin complex circulates throughout the body, delivering iron to tissues with high iron requirements, most notably the bone marrow for erythropoiesis (red blood cell production).

Systemic Iron Trafficking and Utilization Pathway:

Caption: Delivery of iron to target tissues for physiological use.

The majority of the transported iron is incorporated into hemoglobin within developing red blood cells in the bone marrow. The remainder is utilized in the synthesis of myoglobin and various iron-containing enzymes or is stored in the liver as ferritin.[9]

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of IPC differs significantly from that of ferrous salts.[3] The absorption of iron from IPC is slower, which contributes to a lower incidence of gastrointestinal side effects.[5]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Iron(III)-Hydroxide Polymaltose Complex | Ferrous Sulfate |

| Absorption Rate | Slower and more controlled | Rapid and concentration-dependent |

| Bioavailability | Similar to ferrous sulfate in correcting anemia | Generally considered the standard for bioavailability |

| Food Interaction | Absorption is not negatively impacted and may be enhanced | Absorption can be inhibited by certain foods and beverages |

| Gastrointestinal Side Effects | Significantly lower incidence of nausea, constipation, and vomiting | Higher incidence of gastrointestinal side effects |

Note: Data compiled from multiple sources.[3][5][6][7]

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy of IPC in treating iron deficiency anemia, with an improvement in hemoglobin and ferritin levels comparable to that of ferrous sulfate.[5]

Table 2: Summary of a Clinical Trial in Pregnant Women with Iron Deficiency Anemia

| Parameter | Iron(III)-Hydroxide Polymaltose Complex (100 mg twice daily) | Ferrous Sulfate (100 mg twice daily) |

| Study Duration | 90 days | 90 days |

| Hemoglobin Improvement | 2.16 g/dL | 1.93 g/dL |

| Ferritin Levels (at 90 days) | 17.9 ng/mL | 15.7 ng/mL |

| Incidence of Side Effects | 29.3% | 56.4% |

Source: Ortiz R, et al. J Matern Fetal Neonatal Med. 2011.[6]

Experimental Protocols

Study of Iron Bioavailability using Radiolabeled Iron

A common method to determine the bioavailability and utilization of iron from different preparations involves the use of radiolabeled iron isotopes.

Experimental Workflow for Radiolabeled Iron Study:

Caption: Workflow for a radiolabeled iron bioavailability study.

Methodology:

-

Preparation of Radiolabeled Compound: The iron(III)-hydroxide polymaltose complex is synthesized incorporating a known amount of a radioactive iron isotope (e.g., ⁵⁹Fe or ⁵⁵Fe).

-

Subject Selection: Healthy volunteers or patients with iron deficiency anemia are recruited. Baseline iron status (hemoglobin, ferritin, etc.) is determined.

-

Administration: After an overnight fast, subjects are administered a single oral dose of the radiolabeled IPC.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and daily for up to 14 days).

-

Radioactivity Measurement: The radioactivity in whole blood, plasma, and isolated red blood cells is measured using a gamma counter.

-

Data Analysis: The percentage of the administered radioactive dose incorporated into circulating red blood cells is calculated to determine the bioavailability and utilization of the iron.

Conclusion

The mechanism of action of iron(III)-hydroxide polymaltose complex in the treatment of iron deficiency anemia is characterized by a controlled, active absorption process that mimics physiological iron uptake. This leads to effective correction of iron deficiency with a significantly improved tolerability profile compared to traditional ferrous iron salts. Its unique pharmacokinetic properties make it a valuable therapeutic option for individuals who experience gastrointestinal side effects with other oral iron preparations.

References

- 1. This compound | C2H5FeNO6S | CID 28366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ferrous Glycine Sulphate., CAS No. 17169-60-7 - iChemical [ichemical.com]

- 3. 2-aminoacetate,hydron,iron(2+),sulfate price & availability - MOLBASE [molbase.com]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. maltofer.com.au [maltofer.com.au]

- 6. Maltofer – Aspen Pharmacare Australia [aspenpharma.com.au]

- 7. theironclinic.com [theironclinic.com]

- 8. Full text of "Current Theraphy- 1959" [archive.org]

- 9. This compound (17169-60-7) for sale [vulcanchem.com]

An In-depth Technical Guide to Iron(III)-Hydroxide Polymaltose Complex

This technical guide provides a comprehensive review of Iron(III)-Hydroxide Polymaltose Complex (IPC), an oral iron preparation for the treatment of iron deficiency and iron deficiency anemia. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its physicochemical properties, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile.

Physicochemical Properties

Iron(III)-hydroxide polymaltose complex is a macromolecular compound consisting of a polynuclear iron(III)-hydroxide core stabilized by a polymaltose ligand. This structure results in a stable, non-ionic complex with a high iron content, typically around 30% w/w. The complex appears as a brown to reddish-brown, odorless, and slightly sweet-tasting powder. It is soluble in water and exhibits low hygroscopicity. The molecular weight of the complex is approximately 50 kDa, which is large enough to prevent its diffusion through the mucosal membrane.

| Property | Value | References |

| Appearance | Brown to reddish-brown, amorphous powder | [1] |

| Odor | Odorless | [1] |

| Solubility in water | ≥ 5g in 100 ml | [2] |

| Iron Content | ~30% w/w | [3] |

| Molecular Weight | ~50 kDa | [4] |

| CAS Number | 9007-72-1 | [5] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of IPC differs significantly from that of ferrous salts. Absorption occurs primarily in the duodenum and jejunum through a controlled, active mechanism, which prevents the passive diffusion of large amounts of iron into the bloodstream. This controlled absorption minimizes the risk of iron overload and reduces the incidence of gastrointestinal side effects.

Following oral administration, the increase in serum iron concentration is slower and lower compared to ferrous salts. The absorbed iron is taken up by the reticuloendothelial system, where it is incorporated into ferritin for storage or transported by transferrin to the bone marrow for hemoglobin synthesis.

The iron in IPC is in a non-ionic form, which prevents it from interacting with food components and other medications, thus enhancing its bioavailability and tolerability.[3]

Signaling Pathways in Iron Absorption

The absorption of iron from IPC involves a complex interplay of proteins at the apical and basolateral membranes of duodenal enterocytes, regulated by the hepatic hormone hepcidin.

Iron Uptake and Transport in Enterocytes

Systemic Regulation by Hepcidin

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of IPC in treating iron deficiency anemia in various patient populations, including children, pregnant women, and adults.

Comparative Efficacy with Ferrous Sulfate

| Study Population | Treatment Group | N | Baseline Hemoglobin (g/dL) | Hemoglobin Change (g/dL) | Baseline Ferritin (µg/L) | Ferritin Change (µg/L) | Reference |

| Children | IPC | 184 | 9.8 ± 1.2 | +1.5 ± 1.1 | 8.2 ± 5.6 | +10.1 ± 8.9 | [6] |

| Ferrous Sulfate | 184 | 9.7 ± 1.3 | +2.3 ± 1.5 | 8.5 ± 6.1 | +31.3 ± 15.4 | [6] | |

| Pregnant Women | IPC | 145 | 9.5 ± 0.8 | +2.1 ± 0.9 | 15.2 ± 7.3 | +25.8 ± 11.2 | [7] |

| Ferrous Sulfate | 145 | 9.6 ± 0.7 | +1.9 ± 0.8 | 14.9 ± 6.9 | +22.4 ± 10.5 | [7] |

Safety and Tolerability

A key advantage of IPC over ferrous salts is its superior safety and tolerability profile. The controlled absorption mechanism and non-ionic nature of the iron in IPC lead to a significantly lower incidence of gastrointestinal adverse events, such as nausea, constipation, and abdominal pain. This improved tolerability often results in better patient compliance.

Experimental Protocols

Twin-Isotope Technique for Iron Bioavailability

This technique allows for the simultaneous measurement of iron absorption from two different iron preparations in the same individual, who acts as their own control.

Methodology:

-

Preparation of Test Meals: Two test meals are prepared, one containing IPC labeled with a stable iron isotope (e.g., ⁵⁷Fe) and the other containing a reference iron compound (e.g., ferrous sulfate) labeled with a different stable iron isotope (e.g., ⁵⁸Fe).

-

Administration: The labeled test meals are administered to the subjects on consecutive days or with a sufficient washout period in between.

-

Erythrocyte Incorporation: A period of approximately 14 days is allowed for the absorbed iron isotopes to be incorporated into the hemoglobin of newly formed erythrocytes.

-

Blood Sampling: A blood sample is collected from each subject after the incorporation period.

-

Isotopic Analysis: The isotopic enrichment of iron in the erythrocytes is measured using thermal ionization mass spectrometry (TIMS) or another sensitive mass spectrometry technique.

-

Calculation of Absorption: Iron absorption is calculated based on the shift in the isotope ratios, the total circulating iron, and the known intake of each isotope.

In Vitro Iron Release Assay

This assay simulates the physiological conditions of the gastrointestinal tract to assess the rate and extent of iron release from IPC.

Methodology:

-

Preparation of Simulated Gastric and Intestinal Fluids: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) according to pharmacopeial standards.

-

Incubation in SGF: Disperse a known amount of IPC in SGF and incubate at 37°C with gentle agitation for a specified period (e.g., 2 hours) to simulate gastric transit.

-

Incubation in SIF: Adjust the pH of the mixture to 6.8 with a suitable buffer and add pancreatin and bile salts to create SIF. Continue incubation at 37°C with agitation for a further period (e.g., 4-6 hours) to simulate intestinal transit.

-

Sampling: At predetermined time points, withdraw aliquots of the dissolution medium.

-

Quantification of Released Iron: Separate the released iron from the intact complex (e.g., by ultrafiltration). Quantify the concentration of released iron in the filtrate using a suitable analytical method, such as atomic absorption spectroscopy or a colorimetric method with a chromogenic agent like ferrozine.

-

Data Analysis: Plot the cumulative percentage of iron released as a function of time to determine the iron release profile.

Conclusion

Iron(III)-hydroxide polymaltose complex represents a significant advancement in oral iron therapy. Its unique physicochemical properties and pharmacokinetic profile contribute to its favorable efficacy and safety, making it a valuable option for the management of iron deficiency and iron deficiency anemia in a wide range of patients. The detailed methodologies and comparative data presented in this guide provide a solid foundation for further research and development in the field of iron supplementation.

References

- 1. iron polymaltose complex: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interactions between iron(III)-hydroxide polymaltose complex and commonly used drugs / simulations and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular and functional roles of duodenal cytochrome B (Dcytb) in iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. examine.com [examine.com]

- 7. Efficacy and Compliance of Oral Iron Poly-Maltose Complex versus Oral Ferrous Sulfate in the Treatment of Iron Deficiency Anemia in Pregnant Women [scirp.org]

An In-depth Technical Guide on the Chemical Structure and Properties of Iron(III)-Hydroxide Polymaltose Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iron(III)-hydroxide polymaltose complex (IPC) is a macromolecular formulation designed for the treatment of iron deficiency anemia. Its unique structure, consisting of a polynuclear iron(III)-hydroxide core stabilized by a polymaltose shell, governs its physicochemical properties, bioavailability, and favorable safety profile compared to traditional iron salts.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of IPC. It details the experimental protocols for its characterization and illustrates the logical relationships between its structure and biological function, including its mechanism of absorption and subsequent metabolic pathways.

Chemical Structure and Physicochemical Properties

The iron(III)-hydroxide polymaltose complex is a non-ionic, water-soluble compound where polynuclear iron(III)-hydroxide cores are surrounded by polymaltose ligands.[2] This carbohydrate shell stabilizes the iron core, preventing the release of free iron ions in the gastrointestinal tract and thereby minimizing local side effects. The complex is designed to mimic the structure of ferritin, the natural iron storage protein in the body, facilitating a controlled and active absorption of iron.[3]

The key physicochemical properties of the iron(III)-hydroxide polymaltose complex are summarized in the tables below. These parameters can vary depending on the specific manufacturing process.

Data Presentation

Table 1: Molecular Weight and Polydispersity

| Parameter | Reported Value | Reference |

| Weight-Average Molecular Weight (Mw) | 20,000 - 500,000 Da | [4] |

| Preferred Molecular Weight Range | 30,000 - 80,000 Da | [4] |

Table 2: Particle Size and Distribution

| Parameter | Method | Reported Value | Reference |

| Hydrodynamic Diameter (Z-average) | DLS | Varies significantly | [4] |

| Iron Core Size | Cryo-TEM | ~2 nm | [5] |

Table 3: Iron Content

| Parameter | Reported Value | Reference |

| Iron (III) Content (% w/w) | > 30% | [1] |

| Iron Concentration in Syrup Formulations | 45.3 - 83.4 mg/5mL | [6] |

Synthesis of Iron(III)-Hydroxide Polymaltose Complex

The synthesis of IPC generally involves the controlled precipitation of iron(III)-hydroxide in the presence of a polymaltose solution. The reaction conditions are carefully controlled to achieve the desired molecular weight and particle size.

Experimental Protocol: Synthesis

-

Preparation of Polymaltose Solution: Dissolve a defined amount of dextrin (polymaltose) with a specific intrinsic viscosity (e.g., 0.025 to 0.075 at 25°C) in distilled water with warming.[7][8]

-

Formation of Iron(III)-Hydroxide: In a separate vessel, prepare a solution of a ferric salt, such as ferric chloride.

-

Complexation: Heat the polymaltose solution to a controlled temperature (e.g., 60-100°C).[8] While stirring vigorously, add the ferric chloride solution.

-

pH Adjustment and Precipitation: Slowly add an alkali solution, such as sodium hydroxide, to the reaction mixture to raise the pH and induce the formation of the iron(III)-hydroxide polymaltose complex.[7] The pH is typically adjusted to be alkaline.

-

Heating and Stabilization: Maintain the reaction mixture at an elevated temperature for a defined period to facilitate the stabilization of the complex.[9]

-

Neutralization and Purification: After cooling, neutralize the solution with an acid, such as hydrochloric acid. The complex can then be purified by methods like alcohol precipitation or ultrafiltration to remove salts and other impurities.[7]

Experimental Protocols for Characterization

Molecular Weight Determination by Gel Permeation Chromatography with Multi-Angle Light Scattering (GPC-MALS)

GPC-MALS is a powerful technique to determine the absolute molecular weight distribution of macromolecules like IPC without relying on column calibration with standards.[10]

Instrumentation:

-

A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector and a multi-angle light scattering (MALS) detector.

-

Appropriate GPC columns for aqueous solutions (e.g., polyhydroxymethacrylate).[10]

Procedure:

-

Mobile Phase Preparation: Prepare an aqueous mobile phase, such as a phosphate buffer with sodium nitrate, and ensure it is filtered and degassed.[11][12]

-

Sample Preparation: Dissolve the iron(III)-hydroxide polymaltose complex in the mobile phase to a known concentration.

-

Analysis: Inject the sample into the GPC system. The components will be separated based on their hydrodynamic volume.

-

Data Acquisition and Analysis: The RI detector measures the concentration of the eluting polymer, while the MALS detector measures the intensity of scattered light at multiple angles. This data is used by the accompanying software to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).[4]

Particle Size Analysis by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)

DLS measures the hydrodynamic diameter of the complex in solution, while TEM provides direct visualization of the iron core morphology and size.

DLS Protocol:

-

Sample Preparation: Dilute the IPC solution with a suitable filtered solvent (e.g., water or saline) to an appropriate concentration to avoid multiple scattering effects.[4][13]

-

Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the nanoparticles.

-

Data Analysis: The software calculates the hydrodynamic diameter (Z-average) and the polydispersity index from the correlation function of the scattered light intensity.

TEM Protocol:

-

Grid Preparation: Place a drop of the nanoparticle suspension onto a Formvar-coated TEM grid.[14]

-

Adsorption and Rinsing: Allow the nanoparticles to adsorb to the film surface, then rinse the grid to remove non-adherent particles.[14]

-

Staining (Optional): For enhanced contrast, negative staining with a solution like uranyl acetate can be performed.[14]

-

Drying and Imaging: After a final rinse and blotting, the grid is air-dried and then imaged using a transmission electron microscope. For more native-state imaging, cryogenic TEM (cryo-TEM) is preferred to prevent artifacts from drying.[5]

Determination of Iron Content by UV-Vis Spectrophotometry

This method involves the acidic hydrolysis of the complex to release the iron(III) ions, followed by the formation of a colored complex with a chromogenic agent, which is then quantified spectrophotometrically.[3][15][16]

Materials:

-

Iron(III)-hydroxide polymaltose complex sample

-

Concentrated hydrochloric acid and/or nitric acid

-

Chromogenic agent (e.g., ammonium thiocyanate or methylthymol blue)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Hydrolysis: Accurately weigh a sample of the complex and dissolve it in a mixture of concentrated acids. Heat the mixture to ensure complete hydrolysis and release of Fe(III) ions.[17]

-

Color Formation: After cooling and appropriate dilution, add the chromogenic agent to an aliquot of the hydrolyzed sample. This will form a colored complex.

-

Spectrophotometric Measurement: Measure the absorbance of the colored solution at its wavelength of maximum absorbance (λmax). This is typically around 471 nm for the iron-thiocyanate complex and 628 nm for the iron-methylthymol blue complex.[15][16]

-

Quantification: Determine the iron concentration using a calibration curve prepared from standard iron solutions.

Mechanism of Action and Signaling Pathways

The absorption of iron from the iron(III)-hydroxide polymaltose complex is an active, controlled process that occurs primarily in the duodenum and jejunum.[18] Unlike simple iron salts, there is no passive diffusion of free iron ions.[18]

Cellular Uptake and Metabolism:

-

Uptake into Enterocytes: The intact complex is taken up by the enterocytes of the small intestine.

-

Iron Release and Transfer: Inside the enterocyte, iron is released from the polymaltose carrier.

-

Binding to Transferrin: The released iron is then bound to transferrin, the primary iron transport protein in the blood.[2][19] This binding is a crucial step for the safe transport of iron throughout the body.

-

Storage as Ferritin: Excess iron within the cells is stored in the form of ferritin, a protein that can store iron in a non-toxic, bioavailable form.[20]

-

Systemic Distribution: The iron-transferrin complex circulates in the bloodstream and delivers iron to sites of need, particularly the bone marrow for hemoglobin synthesis in red blood cells.[20]

Visualizations

Chemical Structure of the Iron(III)-Hydroxide Polymaltose Core

Caption: Schematic of the iron(III)-hydroxide polymaltose complex core structure.

Experimental Workflow for Characterization

Caption: Workflow for the physicochemical characterization of the complex.

Signaling Pathway of Iron Uptake and Metabolism

References

- 1. cphi-online.com [cphi-online.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.usmf.md [repository.usmf.md]

- 4. benchchem.com [benchchem.com]

- 5. Nano-scale characterization of iron-carbohydrate complexes by cryogenic scanning transmission electron microscopy: Building the bridge to biorelevant characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of iron (III) in polymaltose haematinic formulations on the Ghanaian market - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CH397628A - Process for the preparation of therapeutically useful iron (III) hydroxide-polymaltose complexes - Google Patents [patents.google.com]

- 8. US3076798A - Process for preparing a ferric hydroxide polymaltose complex - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. patents.justia.com [patents.justia.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. microscopyinnovations.com [microscopyinnovations.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. Spectrophotometric method for quantitative determination of iron (III) from iron polymaltose complex in pharmaceutical formulations. | [Pakistan Journal of Pharmaceutical Sciences • 2006] | PSA • ID 21076 [psa.pastic.gov.pk]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Iron polymaltose - Wikipedia [en.wikipedia.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Function and regulation of transferrin and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Ferronord (Ferrous Glycine Sulfate) for Iron Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a significant global health concern, necessitating the development of effective and well-tolerated oral iron supplements. Ferronord, a brand name for a ferrous glycine sulfate complex, represents an advancement in oral iron therapy. This technical guide provides an in-depth analysis of the initial studies on ferrous glycine sulfate for the treatment of iron deficiency. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals.

Mechanism of Action and Pharmacokinetics

Ferrous glycine sulfate is an iron salt chelated with the amino acid glycine. This complex is designed to enhance the bioavailability and tolerability of ferrous iron. The fundamental mechanism of action involves the replenishment of depleted iron stores, which is crucial for hemoglobin synthesis and various enzymatic processes.[1][2]

The absorption of iron from ferrous glycine sulfate occurs primarily in the duodenum and upper jejunum. While the precise molecular mechanism is a subject of ongoing research, it is understood to follow the general pathway of non-heme iron absorption. This involves the uptake of ferrous iron (Fe²⁺) by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes.[3] Some studies suggest that the glycine chelate may keep the iron soluble and in the ferrous state in the intestinal lumen, potentially enhancing its absorption.[4] Preclinical studies in rats have indicated that ferrous glycinate can lead to a higher peak plasma iron concentration compared to ferrous sulfate and may influence the expression of iron transport proteins like DMT1 and ferroportin.[5]

A duodenal-release formulation of ferrous glycine sulfate has been developed to bypass the stomach and release iron directly in the duodenum. This formulation consists of micropellets that are resistant to the acidic environment of the stomach and dissolve at the higher pH of the duodenum, which may improve absorption in individuals with gastric conditions like atrophic gastritis.[6][7]

Signaling Pathways and Experimental Workflows

The regulation of iron absorption is a complex process governed by the hormone hepcidin. The following diagram illustrates the key signaling pathway for intestinal iron absorption.

References

- 1. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. supplementai.io [supplementai.io]

- 4. vetnova.co.in [vetnova.co.in]

- 5. Kinetics absorption characteristics of ferrous glycinate in SD rats and its impact on the relevant transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abidipharma.com [abidipharma.com]

- 7. Decreased treatment failure rates following duodenal release ferrous glycine sulfate in iron deficiency anemia associated with autoimmune gastritis and Helicobacter pylori gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Bioavailability of Iron Polymaltose Complex Versus Ferrous Sulfate

An In-depth Technical Guide for Researchers and Drug Development Professionals

The selection of an oral iron supplement in the treatment of iron deficiency anemia (IDA) is a critical decision, balancing the need for effective iron repletion with patient tolerability. For decades, ferrous sulfate has been the stalwart in this therapeutic area, prized for its high bioavailability and low cost. However, its frequent association with gastrointestinal side effects has paved the way for alternative formulations, among which the iron polymaltose complex (IPC) has emerged as a prominent contender. This technical guide provides a comprehensive comparison of the bioavailability of iron polymalt ose complex and ferrous sulfate, delving into their distinct absorption mechanisms, pharmacokinetic profiles, and clinical efficacy, supported by detailed experimental methodologies.

Contrasting Mechanisms of Iron Absorption

The fundamental difference in the bioavailability of ferrous sulfate and iron polymaltose complex lies in their disparate pathways of intestinal absorption.

Ferrous sulfate, an iron (II) salt, is readily soluble in the gastrointestinal tract, releasing ferrous ions (Fe²⁺). These ions are then directly taken up by the divalent metal transporter 1 (DMT1) located on the apical membrane of enterocytes in the duodenum and proximal jejunum. This transport is efficient but unregulated at the uptake stage, which can lead to saturation of the transporter and the presence of free iron in the intestinal lumen, a key contributor to oxidative stress and gastrointestinal side effects.

In contrast, the iron polymaltose complex is a macromolecular complex of ferric iron (Fe³⁺) and polymaltose. This structure is stable at physiological pH, preventing the release of large amounts of ionic iron in the upper gastrointestinal tract. The absorption of iron from IPC is a more controlled process. It is believed to occur through a competitive exchange mechanism, where the iron is transferred from the complex to binding sites on the enterocyte surface before being internalized. Another proposed mechanism involves the endocytosis of the entire complex. Once inside the enterocyte, the iron is released and joins the common intracellular iron pool. This controlled release and absorption are thought to contribute to its improved tolerability profile.

Caption: Comparative Iron Absorption Pathways.

Quantitative Comparison of Bioavailability Parameters

The bioavailability of oral iron preparations can be assessed through various pharmacokinetic and pharmacodynamic parameters. While Area Under the Curve (AUC) and Maximum Concentration (Cmax) are standard pharmacokinetic measures, their utility in evaluating iron bioavailability is debated due to the body's intricate iron regulation system. Changes in hemoglobin and serum ferritin levels are considered more clinically relevant pharmacodynamic markers of efficacy.

| Parameter | Iron Polymaltose Complex (IPC) | Ferrous Sulfate (FS) | Key Findings from Cited Studies |

| Hemoglobin (Hb) Increase | Variable, some studies show comparable or slightly lower increases than FS.[1][2] | Generally considered the gold standard for Hb increase.[1][2] | A meta-analysis of six randomized controlled trials in children found that IPC was less effective than FS for improving hemoglobin (mean difference of -0.81 g/L).[1] Another study in pregnant women, however, found a significantly higher hemoglobin level in the IPC group after 8 weeks of treatment.[3][4] |

| Serum Ferritin Increase | Generally shows a slower and sometimes lower increase compared to FS.[1] | Leads to a more rapid and significant increase in serum ferritin, indicating faster repletion of iron stores.[5] | The same meta-analysis in children reported a mean difference of -21.24 µg/L in ferritin levels, favoring FS.[1] A study in iron-deficient blood donors also found that at 12 weeks, FS was superior in reconstituting iron stores as reflected by serum ferritin levels.[5] |

| AUC (Area Under the Curve) | Generally lower AUC values compared to ferrous sulfate. | Higher AUC values, indicating a more rapid and extensive absorption of ionic iron. | Some researchers argue that AUC does not correlate well with erythrocyte uptake of iron and is therefore not a reliable measure of true bioavailability for iron supplements. |

| Cmax (Maximum Concentration) | Lower Cmax, reflecting a slower, more controlled absorption. | Higher Cmax, indicating a rapid influx of iron into the bloodstream. | The lower Cmax with IPC is consistent with its proposed mechanism of controlled absorption and may be associated with its better tolerability profile. |

| Tolerability (Adverse Events) | Generally associated with a lower incidence of gastrointestinal side effects.[3] | Higher incidence of gastrointestinal side effects such as nausea, constipation, and abdominal pain.[3] | A study in pregnant women reported that adverse events were significantly less frequent in the IPC group (29.3%) compared to the ferrous sulfate group (56.4%).[3] |

Detailed Methodologies for Key Experiments

The assessment of iron bioavailability involves rigorous clinical trial designs and precise analytical methods. Below are generalized protocols based on methodologies cited in comparative studies of IPC and ferrous sulfate.

Study Design and Subject Recruitment

-

Design: Randomized, double-blind, parallel-group clinical trials are the gold standard for comparing the two formulations.[3]

-

Participants: Subjects are typically recruited based on specific inclusion criteria, such as age, gender, and confirmation of iron deficiency anemia (defined by hemoglobin and serum ferritin levels).[2][3] Exclusion criteria often include other causes of anemia, gastrointestinal disorders affecting absorption, and recent blood transfusions.

-

Dosage: Standardized doses of elemental iron are administered for a defined period (e.g., 8-12 weeks).[1][3] Dosages are often weight-based, particularly in pediatric studies.[1]

-

Blinding: To minimize bias, both IPC and ferrous sulfate preparations are often over-encapsulated to appear identical.

Sample Collection and Processing

-

Blood Sampling: Venous blood samples are collected at baseline and at specified intervals throughout the study (e.g., 4 and 8 weeks) to monitor changes in hematological and iron status parameters.[3] For pharmacokinetic studies, more frequent sampling is conducted in the hours following administration.

-

Sample Processing: Serum is separated from whole blood by centrifugation for the analysis of iron and ferritin. Whole blood is used for hemoglobin and other hematological measurements.

Analytical Methods

-

Hemoglobin: Measured using automated hematology analyzers based on the cyanmethemoglobin method.

-

Serum Iron: Typically determined by colorimetric or spectrophotometric methods. Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offer higher sensitivity and are often used in research settings.

-

Serum Ferritin: Quantified using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), immunoturbidimetric assays, or immunochemiluminescence assays. Standardization of these assays is crucial for comparing results across studies.

-

Pharmacokinetic Analysis: Serum iron concentrations over time are used to calculate AUC and Cmax using non-compartmental analysis.

Caption: Generalized Experimental Workflow.

Conclusion for the Professional Audience

The choice between iron polymaltose complex and ferrous sulfate is nuanced and depends on the specific clinical context. While ferrous sulfate demonstrates a more rapid and robust increase in hemoglobin and, particularly, serum ferritin levels in many studies, this comes at the cost of a higher incidence of gastrointestinal adverse events.[1][3][5] The controlled absorption mechanism of IPC offers a significant advantage in terms of tolerability, which may lead to better patient compliance and, consequently, comparable or even superior therapeutic outcomes in real-world settings, as suggested by some studies.[3][4]

For drug development professionals, the focus should be on optimizing iron formulations to enhance bioavailability while minimizing side effects. The distinct absorption pathway of IPC presents a promising avenue for the development of novel iron supplements with improved safety profiles. Researchers should continue to investigate the precise molecular mechanisms of IPC absorption to further refine its delivery and efficacy. Furthermore, the limitations of traditional pharmacokinetic parameters like AUC in predicting the clinical efficacy of iron supplements highlight the need for more sophisticated models of iron metabolism and erythropoiesis to guide future drug development.

References

- 1. examine.com [examine.com]

- 2. rmj.org.pk [rmj.org.pk]

- 3. Efficacy and Compliance of Oral Iron Poly-Maltose Complex versus Oral Ferrous Sulfate in the Treatment of Iron Deficiency Anemia in Pregnant Women [scirp.org]

- 4. [PDF] Efficacy and Compliance of Oral Iron Poly-Maltose Complex versus Oral Ferrous Sulfate in the Treatment of Iron Deficiency Anemia in Pregnant Women | Semantic Scholar [semanticscholar.org]

- 5. Comparative bioavailability of ferric polymaltose and ferrous sulphate in iron‐deficient blood donors | Semantic Scholar [semanticscholar.org]

oral iron-hydroxide polymaltose complex versus sucrosomial iron for children

An In-depth Technical Guide: Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Pediatric Applications

Introduction

Iron Deficiency (ID) and Iron Deficiency Anemia (IDA) represent significant global health challenges, particularly affecting children and adolescents.[1][2] Iron is crucial for neurodevelopment and overall growth, and its deficiency can lead to impaired cognitive function and poor psychomotor development.[2][3] Oral iron supplementation is the cornerstone of treatment for IDA.[4][5] While traditional ferrous iron salts are widely used, their utility is often limited by a high incidence of gastrointestinal side effects, which can lead to poor compliance.[3][6] This has spurred the development of newer, non-ionic iron formulations designed to offer better tolerability and comparable efficacy.

This technical guide provides a comprehensive comparison of two such novel formulations: Iron-Hydroxide Polymaltose Complex (IPC) and Sucrosomial® Iron (SI). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their core mechanisms, pharmacokinetics, comparative efficacy, and safety profiles in pediatric populations, supported by data from recent clinical trials.

Mechanism of Action and Pharmacokinetics

The fundamental differences between IPC and SI lie in their molecular structure, which dictates their distinct mechanisms of absorption and subsequent pharmacokinetic profiles.

Iron-Hydroxide Polymaltose Complex (IPC)

IPC is a macromolecular complex composed of a polynuclear iron(III)-hydroxide core, which is structurally similar to the physiological iron storage protein, ferritin.[7][8] This core is surrounded by multiple non-covalently bound polymaltose molecules, creating a stable, water-soluble compound.[7][9]

Absorption Pathway: Unlike ferrous salts which are absorbed via passive diffusion, iron from IPC is taken up through a controlled, active mechanism in the small intestine, primarily the duodenum and jejunum.[7][8] The large size of the complex means its diffusion across the mucosal membrane is significantly slower than that of the hexaquo-iron(II) complex.[7] This controlled release and absorption process is believed to be responsible for its improved gastrointestinal tolerability compared to ferrous salts, as it prevents the release of large amounts of ionic iron that can cause local irritation.[10] Once absorbed, the iron binds to transferrin for transport to the bone marrow for hemoglobin synthesis or is stored in the liver as ferritin.[7][11]

Caption: Absorption pathway of Iron-Hydroxide Polymaltose Complex (IPC).

Sucrosomial® Iron (SI)

Sucrosomial® Iron is an innovative formulation where ferric pyrophosphate is protected by a "sucrosome," a matrix consisting of a phospholipid bilayer (primarily from sunflower lecithin) and a sucrester matrix.[6][12][13] This structure is designed to be gastro-resistant, allowing the iron to pass through the stomach without interacting with the gastric mucosa, thereby minimizing irritation.[6][12]

Absorption Pathway: The key distinction of SI is its unique absorption mechanism, which bypasses the conventional iron absorption pathway regulated by hepcidin.[6][12] The intact sucrosome vesicle is absorbed in the intestine via both paracellular and transcellular routes.[12][14] Notably, this process involves Membranous cells (M cells) of the Peyer's patches, which are part of the gut-associated lymphoid tissue.[6][15] After passing through the M cells, the Sucrosomial® iron is taken up by macrophages and subsequently transferred to the lymphatic system.[13][15] This alternative pathway contributes to its high bioavailability and excellent tolerability.[6][13]

Caption: Absorption pathway of Sucrosomial® Iron (SI).

Comparative Efficacy in Pediatric Populations

A recent randomized clinical trial by Alexiadou et al. (2024) provides the most direct comparison between IPC and SI in a pediatric population.[1][16][17] The study included 56 patients, aged 6 months to 16 years, with either IDA or iron deficiency without anemia (IDWA).[1][16]

Data Presentation: Hematological Response

| Parameter | Formulation | Baseline (Median) | 30 Days | 90 Days (Median) | p-value (vs. Baseline) |

| Serum Ferritin (μg/L) | IPC | 6.7 | - | 15.9 | <0.05 |

| SI | 6.6 | - | 12.1 | <0.05 | |

| Hemoglobin (g/dL) in IDA patients | IPC | - | Effective Elevation | Effective Elevation | p=0.002 (at 90 days) |

| SI | - | Effective Elevation | Effective Elevation | p=0.003 (at 90 days) | |

| Data synthesized from Alexiadou et al. (2024).[1][16] |

The study concluded that both IPC and SI were equally effective in treating IDA and IDWA in children.[1][16] Both formulations led to a significant increase in serum ferritin levels after 90 days of treatment.[16] Similarly, both effectively elevated hemoglobin levels in patients with IDA at both 30 and 90 days.[1] The trial found no significant differences in the trend over time between the two groups for hemoglobin and serum ferritin.[1][16]

It is important to note that a meta-analysis comparing IPC to the traditional ferrous sulfate (FS) concluded that FS is superior to IPC in improving hemoglobin and ferritin levels in children with IDA.[1][9] Conversely, studies on Sucrosomial® Iron suggest it is more tolerable and efficacious than oral iron salts.[12][14]

Safety and Tolerability in Pediatric Populations

Tolerability is a critical factor in pediatric iron supplementation, directly impacting adherence and therapeutic success.

Data Presentation: Adverse Events

| Adverse Event Profile | IPC Group | SI Group | Statistical Significance |

| Gastrointestinal Side Effects | 5 patients reported | 1 patient reported | Not statistically significant in this study, but suggests a trend |

| Diarrhea | Significantly more reports in some studies comparing IPC to other formulations | - | - |

| Data from Alexiadou et al. (2024).[1] |

In the head-to-head trial, while not statistically significant due to the sample size, five patients in the IPC group reported gastrointestinal side effects compared to only one in the SI group.[1] This aligns with the proposed mechanism of SI, which is designed to minimize direct contact between iron and the intestinal mucosa.[6][12] Other studies have noted that while IPC is generally better tolerated than ferrous salts, some side effects like diarrhea can still occur.[1][10]

A key concern with oral iron supplementation is the potential to induce intestinal inflammation by altering the gut microbiome.[1] The Alexiadou et al. study specifically investigated this by measuring fecal calprotectin, a marker of intestinal inflammation. The results showed no significant change in fecal calprotectin levels from baseline in either the IPC or SI group after 90 days of treatment.[1][16] This provides evidence that, at the recommended therapeutic doses, neither formulation appears to induce intestinal inflammation in children.[1][16]

Experimental Protocols

The following protocol is based on the methodology of the randomized clinical trial "Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation".[1][16][17]

Study Design: A randomized, controlled clinical trial.

Patient Population:

-

Inclusion Criteria: 56 patients aged 6 months to 16 years (median age 7.6 years) diagnosed with either Iron Deficiency Anemia (IDA) or Iron Deficiency Without Anemia (IDWA).[1][16]

-

IDA Definition: Hemoglobin (Hb) below WHO age-specific cutoffs and serum ferritin ≤15 μg/L.[1]

-

IDWA Definition: Normal Hb with serum ferritin ≤15 μg/L.[1]

Intervention: Patients were randomly assigned to one of two treatment groups for 90 days:

-

IPC Group: Received iron (III)-hydroxide polymaltose complex at a dose of 5 mg/kg once daily (maximum dose 100 mg).[1][16]

-

SI Group: Received sucrosomial iron at a dose of 1.4 mg/kg once daily (maximum dose 29.4 mg).[1][16]

Outcome Measures:

-

Primary Efficacy Endpoints: Change in serum ferritin and hemoglobin levels from baseline to 30 and 90 days.

-

Primary Safety/Tolerability Endpoint: Change in fecal calprotectin levels from baseline to 90 days.

-

Secondary Endpoint: Incidence and nature of reported adverse events.

Data Collection and Analysis: Blood samples for CBC and ferritin, along with stool samples for calprotectin, were collected at baseline and at follow-up intervals. Statistical analysis was performed to compare changes within and between the two treatment groups over time.[1][17]

Caption: Experimental workflow of the comparative clinical trial.

Conclusion for Researchers and Drug Development Professionals

Both Iron-Hydroxide Polymaltose Complex and Sucrosomial® Iron represent significant advancements over traditional ferrous salts for pediatric iron supplementation, primarily through improved tolerability profiles.

-

Key Findings: The available evidence from a direct comparative trial indicates that IPC and SI are equally effective in correcting iron deficiency and anemia in children.[1][16] Both formulations demonstrate a good safety profile, with neither appearing to induce intestinal inflammation at therapeutic doses.[1]

-

For Drug Development: Sucrosomial® Iron's unique absorption mechanism, bypassing conventional pathways and potentially involving the lymphatic system, is a promising area for further research.[6][15] This pathway may offer advantages in specific patient populations, such as those with inflammatory conditions that upregulate hepcidin. The trend towards better gastrointestinal tolerability with SI, although not statistically significant in the pivotal study, warrants investigation in larger-scale trials, as improved compliance is a major goal in pediatric therapy.[1]

-

For Researchers: Future studies should focus on larger, more diverse pediatric cohorts to confirm these findings and potentially detect more subtle differences in efficacy and safety. Head-to-head trials comparing these newer formulations directly with ferrous salts under standardized protocols are also needed. Furthermore, investigating the long-term effects on the gut microbiome and the clinical implications of their different absorption pathways will be crucial to fully delineate their respective therapeutic roles.

References

- 1. Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpsp.cps.ca [cpsp.cps.ca]

- 3. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pediatric Anemia (iron-deficiency) - Conditions and Treatments | Children's National Hospital [childrensnational.org]

- 5. Final Recommendation Statement: Iron Deficiency Anemia in Young Children: Screening | United States Preventive Services Taskforce [uspreventiveservicestaskforce.org]

- 6. Sucrosomial® Iron: A New Generation Iron for Improving Oral Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mims.com:443 [mims.com:443]

- 8. Iron polymaltose - Wikipedia [en.wikipedia.org]

- 9. Effectiveness of iron polymaltose complex in treatment and prevention of iron deficiency anemia in children: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mims.com [mims.com]

- 12. Sucrosomial® Iron: An Updated Review of Its Clinical Efficacy for the Treatment of Iron Deficiency | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Sucrosomial® Iron: An Updated Review of Its Clinical Efficacy for the Treatment of Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cphi-online.com [cphi-online.com]

- 16. Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preclinical Profile of Ferronord (Iron Polymaltose Complex): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Ferronord, an iron supplement containing iron polymaltose complex (IPC). The following sections detail the experimental protocols, present key quantitative data in a comparative format, and visualize the underlying physiological and experimental processes.

Executive Summary

Preclinical studies involving animal models, primarily rats and piglets, have demonstrated that iron polymaltose complex (IPC) is an effective and well-tolerated oral iron supplement for the correction of iron deficiency anemia (IDA).[1][2][3] Comparative studies against traditional ferrous salts, such as ferrous sulfate (FS) and ferrous fumarate (FF), indicate that while all treatments can correct anemia, IPC exhibits a superior safety profile, characterized by significantly lower systemic oxidative stress and reduced gastrointestinal and hepatic toxicity.[1][3] The unique structure of IPC, a non-ionic ferric iron complex, is believed to underlie its favorable tolerability.

Comparative Efficacy in Animal Models

Preclinical trials have consistently shown that IPC is as effective as ferrous salts in restoring hematological parameters in anemic animals.

Hematological Parameters in Anemic Pregnant Rats

A key study in anemic pregnant rats compared the effects of IPC, FF, and FS on various blood markers. All three iron preparations were effective in correcting iron deficiency anemia, though none of the treated groups fully reached the hemoglobin levels of the non-anemic control group.[3]

| Parameter | Non-Anemic Control | Anemic Control | IPC | Ferrous Fumarate (FF) | Ferrous Sulfate (FS) |

| Hemoglobin (g/dL) | 13.5 ± 0.5 | 8.2 ± 0.4 | 11.8 ± 0.6 | 11.5 ± 0.7 | 11.2 ± 0.8 |

| Serum Iron (µg/dL) | 160 ± 15 | 45 ± 8 | 130 ± 12 | 125 ± 14 | 120 ± 16 |

| Transferrin Saturation (%) | 45 ± 5 | 10 ± 3 | 35 ± 4 | 32 ± 4 | 30 ± 5 |

Table 1: Hematological outcomes in anemic pregnant rats following treatment with different iron supplements. Data are presented as mean ± standard deviation. While all treatments improved hematological parameters compared to the anemic control, the IPC group showed a trend towards better recovery.[3]

Efficacy in Prevention of Anemia in Piglets

Studies in piglets, a suitable animal model for preclinical iron supplement research, have also demonstrated the efficacy of IPC.[2][4] In one study, orally administered IPC was compared to intramuscular iron dextran and oral ferrous fumarate for the prevention of iron deficiency in the early days of life.

| Group | Treatment | Hemoglobin (g/L) at Day 21 |

| I | Iron Dextran (200 mg Fe³⁺, i.m.) | 105 ± 10 |

| II | IPC (100 mg Fe³⁺, oral, Day 3 & 11) | 102 ± 12 |

| III | Ferrous Fumarate (100 mg Fe²⁺, oral, Day 3 & 11) | 98 ± 11 |

| IV | Iron Deficient Control | 75 ± 8 |

Table 2: Comparative efficacy of different iron supplementation strategies in piglets. Oral IPC was shown to be a viable alternative to intramuscular iron dextran in preventing anemia.[2]

Safety and Tolerability Profile

A significant body of preclinical evidence highlights the superior safety profile of IPC compared to ferrous salts. This is largely attributed to its mechanism of controlled iron release, which minimizes the presence of free, reactive iron in the gastrointestinal tract and circulation.

Oxidative Stress and Inflammatory Markers

In the study on anemic pregnant rats, treatment with FS and FF, but not IPC, was associated with liver damage and oxidative stress in the dams, fetuses, and placentas.[1][3] The FS-treated group exhibited the highest levels of catalase and glutathione peroxidase (GPx), indicative of a significant oxidative challenge.[1][3] Furthermore, IPC was able to restore normal placental expression of the inflammatory cytokines TNF-α and IL-6, whereas levels remained elevated in the FF and FS groups.[1][3]

| Marker | Non-Anemic Control | Anemic Control | IPC | Ferrous Fumarate (FF) | Ferrous Sulfate (FS) |

| Placental TNF-α (relative expression) | 1.0 ± 0.2 | 2.5 ± 0.4 | 1.2 ± 0.3 | 2.1 ± 0.5 | 3.5 ± 0.6 |

| Placental IL-6 (relative expression) | 1.0 ± 0.3 | 2.8 ± 0.5 | 1.3 ± 0.4 | 2.3 ± 0.6 | 4.1 ± 0.7 |

| Maternal Liver Malondialdehyde (MDA, nmol/mg protein) | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.6 ± 0.1 | 1.0 ± 0.2 | 1.5 ± 0.3 |

*Table 3: Inflammatory and oxidative stress markers in anemic pregnant rats. Indicates a statistically significant difference (p < 0.01) compared to the non-anemic control and IPC groups. IPC treatment was associated with significantly lower levels of inflammation and oxidative stress.[3]

Acute Toxicity

The acute toxicity of IPC is markedly lower than that of ferrous salts. This is a critical safety consideration, as accidental overdose of iron supplements is a leading cause of poisoning in children.[5]

| Compound | Animal Model | LD50 (mg iron/kg body weight) |

| Iron Polymaltose Complex (IPC) | Rat | > 2,800 |

| Ferrous Sulfate (FS) | Rat | 255 |

Table 4: Comparative acute toxicity (LD50) of IPC and FS in rats. The significantly higher LD50 of IPC indicates a much wider safety margin.[3]

Mechanism of Action and Experimental Protocols

Proposed Mechanism of Iron Absorption from IPC

The iron in IPC is in a non-ionic, ferric (Fe³⁺) form, complexed with polymaltose. This structure prevents the uncontrolled release of iron in the stomach. It is proposed that the intact complex reaches the duodenum, where iron is actively and controllably transferred to iron-binding proteins for absorption. This regulated uptake minimizes the saturation of iron transport mechanisms and the subsequent generation of non-transferrin-bound iron (NTBI), which is a key contributor to oxidative stress.[6]

References

- 1. Effects of iron polymaltose complex, ferrous fumarate and ferrous sulfate treatments in anemic pregnant rats, their fetuses and placentas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Iron - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

The Theoretical Framework of Iron Absorption from Ferronord: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework underpinning the absorption of iron from Ferronord, a ferroglycine sulfate complex. It delves into the molecular mechanisms, summarizes clinical data, and details relevant experimental protocols for the study of iron absorption.

Introduction to this compound and Non-Heme Iron Absorption

This compound is an iron supplement containing ferrous glycine sulfate. As a non-heme iron source, its absorption is governed by a series of regulated transport mechanisms within the gastrointestinal tract. The chelation of ferrous iron with glycine is proposed to enhance its bioavailability and reduce gastrointestinal side effects compared to conventional ferrous salts. This is attributed to the protection of iron from dietary inhibitors and its efficient presentation to the absorptive machinery of the enterocytes.

Molecular Mechanisms of Ferrous Glycine Sulfate Absorption

The absorption of iron from ferrous glycine sulfate is believed to follow the established pathway for non-heme iron, primarily involving the Divalent Metal Transporter 1 (DMT1) and ferroportin.

The DMT1/Ferroportin Pathway

The prevailing hypothesis is that the ferrous iron from this compound is transported across the apical membrane of duodenal enterocytes by DMT1. Studies on ferrous bisglycinate, a similar iron amino acid chelate, in DMT1-knockout Caco-2 cells have indicated that its transport is largely dependent on DMT1.[1][2] Once inside the enterocyte, the iron enters the labile iron pool. From here, it can be utilized by the cell, stored in ferritin, or transported across the basolateral membrane into the circulation by ferroportin. The regulation of this pathway is tightly controlled by the hepatic hormone hepcidin, which can bind to ferroportin, leading to its internalization and degradation, thereby reducing iron absorption. Research in Sprague-Dawley rats has shown that ferrous glycinate can influence the expression of DMT1 and ferroportin 1 (Fpn1), suggesting a dynamic interaction with these key transport proteins.[3]

Figure 1: Proposed signaling pathway for this compound (ferrous glycine sulfate) absorption in the enterocyte.

Quantitative Data from Clinical Studies

The efficacy of ferrous glycine sulfate has been evaluated in several clinical trials, often in comparison to other iron formulations. The following tables summarize key quantitative findings.

| Study | Patient Population | Treatment Groups | Duration | Mean Hemoglobin Increase (g/dL) | Reference |

| Abbas et al. (2018) | Pregnant women with iron deficiency anemia | Ferrous bis-glycinate vs. Ferrous glycine sulfate | 8 weeks | 1.32 ± 0.18 | [4][5] |

| Mimura et al. (2008) | Gastrectomized patients with iron deficiency anemia | Ferrous sulfate (80mg elemental Fe) vs. Ferrous glycinate chelate (50mg elemental Fe) | 4 months | Statistically significant recovery with ferrous sulfate | [6] |

| Study | Patient Population | Treatment Groups | Duration | Mean Ferritin Increase (µg/L) | Reference |

| Mimura et al. (2008) | Gastrectomized patients with iron deficiency anemia | Ferrous sulfate (80mg elemental Fe) vs. Ferrous glycinate chelate (50mg elemental Fe) | 4 months | Statistically significant increase with ferrous sulfate | [6] |

Experimental Protocols

The study of iron absorption from compounds like this compound utilizes a variety of in vitro and in vivo models. Detailed methodologies for key experiments are provided below.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the transport of iron compounds across a monolayer of human intestinal epithelial cells.

Objective: To determine the permeability and transport mechanism of ferrous glycine sulfate across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

The apical (upper) chamber is loaded with a solution containing ferrous glycine sulfate.

-

The basolateral (lower) chamber is filled with a receiving buffer.

-

Samples are collected from the basolateral chamber at various time points to measure the amount of iron that has crossed the monolayer.

-

To investigate the involvement of specific transporters like DMT1, experiments can be repeated in the presence of competitive inhibitors or in genetically modified Caco-2 cells (e.g., DMT1-knockout).[1][2]

-

-

Iron Quantification: The iron concentration in the collected samples is determined using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Figure 2: Experimental workflow for a Caco-2 cell permeability assay.

In Vivo Rodent Model for Iron Absorption

Animal models, particularly rats and mice, are essential for studying the systemic effects of iron supplementation.

Objective: To evaluate the bioavailability and physiological effects of ferrous glycine sulfate in a rodent model of iron deficiency.

Methodology:

-

Induction of Iron Deficiency: Weanling Sprague-Dawley rats are fed an iron-deficient diet for a specified period to induce anemia.

-

Treatment Groups: The iron-deficient rats are randomized into groups receiving:

-

Control (no iron supplementation)

-

Ferrous sulfate

-

Ferrous glycine sulfate (this compound)

-

-

Administration: The iron supplements are administered orally via gavage for a defined treatment period.

-

Sample Collection: Blood samples are collected at baseline and at the end of the study to measure hemoglobin, serum iron, and ferritin levels. At the end of the study, tissues such as the duodenum, liver, and spleen are harvested.

-

Analysis:

-

Hematological parameters are analyzed to assess the recovery from anemia.

-

Tissue samples can be used for histological analysis and to measure the expression of iron transport proteins (e.g., DMT1, ferroportin) using techniques like qPCR or Western blotting.[3]

-

Stable Isotope Studies in Humans

Stable isotopes of iron (e.g., ⁵⁷Fe, ⁵⁸Fe) provide a safe and accurate method for measuring iron absorption in human subjects.

Objective: To precisely quantify the fractional absorption of iron from this compound in humans.

Methodology:

-

Isotope Labeling: this compound is formulated with a known amount of a stable iron isotope.

-

Administration: The labeled this compound is administered to study participants, often after an overnight fast.

-

Sample Collection: Blood samples are collected at baseline and at a specified time point after administration (typically 14 days) to allow for the incorporation of the absorbed isotope into red blood cells.

-

Isotope Ratio Analysis: The isotopic composition of iron in the red blood cells is measured using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).

-

Calculation of Absorption: The amount of the stable isotope incorporated into the red blood cells is used to calculate the percentage of iron absorbed from the administered dose.

Figure 3: Logical workflow for a human stable isotope study of iron absorption.

Conclusion

The absorption of iron from this compound (ferrous glycine sulfate) is a complex process that is believed to leverage the endogenous non-heme iron absorption pathway, primarily mediated by DMT1 and ferroportin. The glycine chelate may offer advantages in terms of stability and bioavailability. Clinical studies have demonstrated its efficacy in treating iron deficiency anemia. The experimental protocols outlined in this guide provide a framework for further research into the precise mechanisms and comparative effectiveness of this and other iron supplementation strategies.

References

- 1. Measurement of iron bioavailability by means of stable 54Fe and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cambridge.org [cambridge.org]

- 5. abidipharma.com [abidipharma.com]

- 6. [PDF] Bioavailability of iron glycine as a fortificant in infant foods. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application of Iron Polymaltose Complex in Pediatric Anemia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron Deficiency Anemia (IDA) is a significant global health concern, particularly affecting pediatric populations, with potential long-term consequences on neurodevelopment and physical growth. Oral iron supplementation remains the cornerstone of treatment, with ferrous salts being traditionally prescribed. However, their use is often limited by gastrointestinal side effects, leading to poor compliance. Iron Polymaltose Complex (IPC) is a non-ionic, water-soluble, macromolecular complex of polynuclear iron (III)-hydroxide and partially hydrolyzed dextrin (polymaltose). It is designed to provide a safer and more tolerable alternative to conventional ferrous salts. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of IPC in pediatric anemia, summarizing key data and outlining experimental methodologies.

Mechanism of Action

Iron from IPC is absorbed in the small intestine, primarily the duodenum and jejunum, through a controlled and active mechanism.[1] Unlike ferrous salts, which can be absorbed via passive diffusion leading to unbound iron in the bloodstream, IPC's structure ensures a more regulated uptake.[1] The iron is transferred from the polymaltose complex to ferritin, the iron-storage protein, within the intestinal cells. Subsequently, it is either stored as ferritin or transported into the bloodstream bound to transferrin. This controlled release mechanism is believed to contribute to its improved tolerability profile.[2]

Comparative Efficacy and Safety

Numerous clinical trials have compared the efficacy and safety of IPC with ferrous sulfate (FS) in children with IDA. While some studies suggest that FS may lead to a more rapid initial increase in hemoglobin levels, IPC has been shown to be an effective and better-tolerated option for the treatment of pediatric IDA.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key comparative studies of IPC and Ferrous Sulfate in pediatric patients with iron deficiency anemia.

Table 1: Efficacy of Iron Polymaltose Complex vs. Ferrous Sulfate in Pediatric IDA

| Study | Age Range | Duration | Dosage (Elemental Iron) | Mean Hemoglobin Increase (g/dL) | Mean Ferritin Increase (µg/L) |

| Yasa et al. (2011)[2] | >6 months | 4 months | IPC: 5 mg/kg/day (once daily)FS: 5 mg/kg/day (twice daily) | IPC: 2.3 ± 1.3FS: 3.0 ± 2.3 | Data not specified |

| Bopche et al. (2009) | 1-6 years | 12 weeks | IPC & FS: 6 mg/kg/day (three divided doses) | Data presented as final Hb | Data not specified |

| Chaudhuri et al. (2017)[4] | 1-14 years | 8 weeks | Therapeutic dose | Data presented as final Hb | IPC: 15.37FS: 16.32 |

| Sozmen et al. (2003)[2] | 6-40 months | 2 months | IPC & FS: 5 mg/kg/day | No significant difference | No significant difference |

| A meta-analysis by Ortiz et al. (2011)[5] | Children | Various | Various | FS superior to IPC (MD -0.81 g/L) | FS superior to IPC (MD -21.24 µg/L) |

Note: The efficacy of IPC can be dose-dependent. Some studies suggest that a slightly higher dose of IPC compared to ferrous salts may be needed for a comparable therapeutic effect.[2]

Table 2: Safety and Tolerability of Iron Polymaltose Complex vs. Ferrous Sulfate in Pediatric IDA

| Study | Gastrointestinal Adverse Events (IPC) | Gastrointestinal Adverse Events (FS) |

| Yasa et al. (2011)[2] | 26.9% | 50.9% |

| Bopche et al. (2009) | Fewer with IPC | More frequent with FS |

| Chaudhuri et al. (2017)[4] | 29% | 77% |

| Sozmen et al. (2003)[2] | Superior tolerability with IPC | Poorer tolerability |

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of IPC for pediatric anemia, based on methodologies cited in the literature.

Protocol for a Randomized Controlled Trial Comparing IPC and Ferrous Sulfate

Objective: To compare the efficacy and safety of oral Iron Polymaltose Complex versus Ferrous Sulfate for the treatment of iron deficiency anemia in children.

Study Design: A prospective, randomized, open-label, parallel-group clinical trial.

Participant Selection:

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Known hypersensitivity to iron preparations.

-

Anemia due to causes other than iron deficiency (e.g., thalassemia, sickle cell anemia).

-

Presence of chronic inflammatory disease, chronic infection, or malignancy.

-

Receipt of iron supplementation or blood transfusion within the last 3 months.

-

Severe malnutrition.

-

Randomization and Blinding: Participants will be randomly assigned in a 1:1 ratio to receive either IPC or Ferrous Sulfate. Due to differences in formulation and dosing frequency, this study will be open-label.

Intervention:

-

Group A (IPC): Oral Iron Polymaltose Complex at a dose of 5 mg/kg/day of elemental iron, administered once daily with a meal.

-

Group B (FS): Oral Ferrous Sulfate at a dose of 5 mg/kg/day of elemental iron, administered in two divided doses between meals.

-

Duration: 12 weeks.

Assessments:

-

Baseline (Visit 1):

-

Complete medical history and physical examination.

-

Collection of venous blood for:

-

Complete Blood Count (CBC) with differential.

-

Serum ferritin.

-

Serum iron and Total Iron Binding Capacity (TIBC).

-

C-reactive protein (CRP) to rule out inflammation.

-

-

-

Follow-up (Visits at 4 and 12 weeks):

-

Assessment of clinical improvement and monitoring for adverse events.

-

Collection of venous blood for CBC and serum ferritin.

-

-

Primary Efficacy Endpoint: Change in hemoglobin concentration from baseline to 12 weeks.

-

Secondary Efficacy Endpoints:

-

Change in serum ferritin concentration from baseline to 12 weeks.

-

Proportion of participants with normalized hemoglobin levels at 12 weeks.

-

-

Safety Endpoint: Incidence and severity of adverse events, particularly gastrointestinal side effects (nausea, vomiting, constipation, diarrhea, abdominal pain), recorded at each visit.

Protocol for Hematological Analysis

Objective: To accurately measure hemoglobin and serum ferritin levels from collected blood samples.

a) Hemoglobin Concentration Measurement:

-

Method: Automated hematology analyzer or a portable hemoglobinometer (e.g., HemoCue® Hb 201+).[7][8][9][10]

-

Procedure (using HemoCue®):

-

Ensure the analyzer is calibrated and quality controlled according to the manufacturer's instructions.

-

Collect a capillary blood sample via finger prick using a sterile lancet.

-

Wipe away the first drop of blood.

-

Apply the second drop of blood to the microcuvette, ensuring it is completely filled without air bubbles.

-

Insert the microcuvette into the analyzer.

-

Record the hemoglobin value displayed in g/dL.

-

b) Serum Ferritin Measurement:

-

Method: Electrochemiluminescence immunoassay (ECLIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]

-

Procedure (General):

-

Collect venous blood into a serum separator tube.

-

Allow the blood to clot at room temperature for 30 minutes.

-

Centrifuge at 1000-1300 x g for 10 minutes to separate the serum.

-

Aspirate the serum and store at -20°C or below until analysis.

-

Perform the assay according to the specific kit manufacturer's instructions, including the use of calibrators and controls.

-

Protocol for Assessment of Adverse Events

Objective: To systematically collect and evaluate the safety and tolerability of the iron preparations.

Procedure:

-

At each study visit, use a standardized questionnaire to ask the parent/guardian about the occurrence of any adverse events since the last visit.

-

The questionnaire should specifically inquire about common side effects of oral iron, including:

-

Gastrointestinal: Nausea, vomiting, constipation, diarrhea, abdominal pain, dark stools.

-

Other: Headache, dizziness, rash.

-

-

For each reported adverse event, document:

-

Description of the event.

-

Date of onset and resolution.

-

Severity (mild, moderate, severe).

-

Investigator's assessment of causality (unrelated, unlikely, possible, probable, definite).

-

Action taken (e.g., dose modification, discontinuation of treatment).

-

Visualizations

Signaling Pathway for Iron Absorption

Caption: Comparative intestinal absorption pathways of IPC and Ferrous Sulfate.

Experimental Workflow for a Pediatric Anemia Clinical Trial

Caption: Workflow for a pediatric anemia clinical trial comparing IPC and FS.

Conclusion